molecular formula C25H18FN3O4 B2580642 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 877656-98-9

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2580642
CAS No.: 877656-98-9
M. Wt: 443.434
InChI Key: YSQZEUONMKIOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site , thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is of significant research value in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where constitutive BCR signaling drives proliferation and survival. Beyond oncology, this compound is a critical tool for investigating the role of BTK in autoimmune diseases , including rheumatoid arthritis and multiple sclerosis, where B-cells and myeloid cells are implicated in the inflammatory pathology. Researchers utilize this inhibitor to dissect BTK's function in various immune signaling cascades and to explore mechanisms of resistance to covalent BTK inhibition, providing a foundation for the development of next-generation therapeutic agents.

Properties

CAS No.

877656-98-9

Molecular Formula

C25H18FN3O4

Molecular Weight

443.434

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28(25(29)32)14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

YSQZEUONMKIOAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a benzofuro[3,2-d]pyrimidine core and various substituents that may confer diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C26H20FN3O4
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide

The compound's structure plays a crucial role in its biological activity. The presence of the dioxo group and the benzofuro moiety is linked to various pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The benzofuro[3,2-d]pyrimidine derivatives have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, studies have demonstrated that these compounds can inhibit key signaling pathways involved in cancer cell survival and growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts as an inhibitor of certain enzymes critical for disease progression. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits dihydrofolate reductase

Case Study: Anticancer Mechanism

A study conducted on various derivatives of the benzofuro[3,2-d]pyrimidine class highlighted their ability to induce cell cycle arrest in the G1 phase through upregulation of p53 and downregulation of cyclin D1. This suggests a potential therapeutic application in treating cancers resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The dioxo group enhances reactivity towards biological targets.
  • The p-tolyl and 3-fluorophenyl groups may influence lipophilicity and binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Dioxo GroupEnhances reactivity and binding
p-Tolyl GroupIncreases lipophilicity
3-Fluorophenyl GroupModulates interaction with target proteins

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been studied for its potential as an anti-cancer agent. Its structure allows it to interact with specific enzymes or receptors involved in cancer progression. For instance, research indicates that similar compounds can inhibit certain kinases or enzymes associated with tumor growth and metastasis.

Case Study : A study on related benzofuro[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic activity against various human cancer cell lines. These findings suggest that the compound may possess similar properties and warrant further investigation in vitro and in vivo .

Synthetic Chemistry

Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications to create more complex derivatives that may exhibit enhanced biological activities or novel properties.

ApplicationDescription
SynthesisUsed as a precursor for developing new therapeutic agents
FunctionalizationCan be modified to enhance biological activity

Mechanism of Action : The mechanism involves the binding of the compound to specific molecular targets, modulating their activity. This interaction can lead to the inhibition of pathways involved in inflammation and cancer progression.

In Vitro Studies : Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines when tested using assays such as the crystal violet microtiter plate assay .

Pharmacological Studies

Pharmacological evaluations indicate that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The benzofuro moiety is particularly noted for its ability to interact with biological targets effectively, making it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Benzofuropyrimidine vs. Thienopyrimidine Derivatives

  • Target Compound : The benzofuro[3,2-d]pyrimidine core integrates oxygen in the fused furan ring, enhancing polarity and hydrogen-bonding capacity .
  • Thieno[2,3-d]pyrimidine Analogs (e.g., N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide): Replaces the oxygen atom with sulfur, increasing lipophilicity and altering electronic properties. The thioacetamide linkage may improve metabolic stability but reduce solubility compared to the target compound’s acetamide group .

B. Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 83 in ):

  • Features a pyrazolo-pyrimidine core with a chromen-4-one moiety.
  • Fluorophenyl substituents enhance target affinity but may increase toxicity risks .
Substituent Effects

A. Aryl Groups on the Pyrimidine Core

Compound Substituent at Position 3 Substituent on Acetamide Key Properties Evidence ID
Target Compound p-Tolyl (electron-donating) 3-Fluorophenyl Balanced lipophilicity, moderate metabolic stability -
Compound 3-Methylbutyl 3-Trifluoromethylphenyl High lipophilicity, strong electron-withdrawing effects
Compound Ethyl, 5,6-Dimethyl 3,4-Difluorophenyl Enhanced steric hindrance, fluorophilic interactions

B. Functional Group Variations

  • Sulfanyl vs. Fluorine Substituents: The 3-fluorophenyl group in the target compound balances electronegativity and bioavailability, whereas trifluoromethyl groups () may overprioritize lipophilicity, risking poor solubility .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~434.4 g/mol ~523.5 g/mol ~467.5 g/mol
LogP (Predicted) ~2.8 ~4.1 ~3.5
Hydrogen Bond Acceptors 6 6 5

Key Observations :

  • The target compound’s lower molecular weight and logP suggest better solubility and oral bioavailability than ’s analog .
  • The dihydrobenzofuropyrimidinone core provides more hydrogen-bonding sites than thienopyrimidine derivatives, aiding target engagement .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of benzofuropyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling. For example, similar pyrimidine-based compounds are synthesized via nucleophilic aromatic substitution under reflux conditions with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120°C for 16 hours). Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical to isolate the target compound . Key variables to optimize include solvent choice, reaction time, and temperature, as these influence yield and purity.

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazolo-benzothiazine acetamide derivatives . Complementary techniques include:

  • NMR spectroscopy : To verify proton and carbon environments (e.g., aromatic protons, fluorophenyl groups).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
  • FT-IR : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis assays) are common starting points. For fluorinated compounds, ensure compatibility with fluorescence-based assays to avoid interference. Dose-response curves and IC₅₀ calculations should be performed in triplicate to assess potency .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. Molecular docking studies (using software like AutoDock Vina) model interactions with target proteins, guiding structure-activity relationship (SAR) studies. For example, the fluorophenyl group’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

  • Standardize protocols (e.g., consistent DMSO concentrations ≤0.1% v/v).
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Perform meta-analyses of published data to identify trends or outliers .

Q. How can regioselectivity challenges in functionalizing the benzofuropyrimidine core be addressed?

Regioselective modifications require careful control of reaction conditions. For example:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) during synthesis .
  • Catalytic systems : Palladium or copper catalysts enable selective cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C).
  • Circular dichroism (CD) : Assess conformational changes in proteins upon compound binding.
  • Accelerated stability testing : Expose the compound to elevated temperatures/humidity to predict shelf-life .

Methodological Notes

  • Synthetic Optimization : For scaled-up synthesis, consider continuous flow reactors to improve reproducibility and safety .
  • Data Validation : Always cross-validate crystallographic data with spectroscopic results to mitigate crystallographic disorder artifacts .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, as some metabolites may exhibit environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.